molecular formula C8H17NO4 B1250868 Adenophorine

Adenophorine

Cat. No. B1250868
M. Wt: 191.22 g/mol
InChI Key: AFRPVDHJWCJLNM-YQXRAVKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenophorine is a natural product found in Adenophora with data available.

Scientific Research Applications

  • Glycosidase Inhibition :

    • Adenophorine and its analogues have been identified as natural iminosugars with significant glycosidase inhibitory effects. Compounds derived from Adenophorine have shown potential as inhibitors of beta-glucosidase and beta-galactosidase, indicating their relevance in biochemical and medicinal applications (Pearson et al., 2006).
  • Synthetic Strategies for Derivatives :

    • Research has focused on synthesizing adenophorine derivatives and evaluating them as glycosidase inhibitors. This includes the development of mirror images of (+)-adenophorine, indicating a broader scope in synthetic chemistry and potential therapeutic applications (Mondon et al., 2013).
  • Natural Distribution and Potential Applications :

    • Eupatorium adenophorum, a species containing Adenophorine, has been studied for its natural distribution and potential applications. This includes investigation into its ecological character, chemical components, and hazard, providing insights into both the environmental impact and possible beneficial uses of Adenophorine (Sun Xiao-yu et al., 2004).
  • Phytochemical and Pharmacological Aspects :

    • Eupatorium adenophorum, known for its Adenophorine content, has shown a spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. These effects are attributed to various phytochemicals including Adenophorine, which indicates its potential in pharmacological research (Tripathi et al., 2019).
  • Chemical Constituents and Applications :

    • The plant Eupatorium adenophorum has been explored for its chemical constituents, including Adenophorine. This research discusses its application potential in various fields, such as antibacterial and antitumor effects, and its use in animal feed ingredients (Li Xiao-ya, 2013).
  • Total Synthesis of Adenophorine :

    • The first total synthesis of naturally occurring Adenophorine has been reported, demonstrating its potential for laboratory production and further research in the field of organic chemistry (Pearson et al., 2007).

properties

Product Name

Adenophorine

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C8H17NO4/c1-2-4-6(11)8(13)7(12)5(3-10)9-4/h4-13H,2-3H2,1H3/t4-,5-,6-,7+,8+/m1/s1

InChI Key

AFRPVDHJWCJLNM-YQXRAVKXSA-N

Isomeric SMILES

CC[C@@H]1[C@H]([C@@H]([C@H]([C@H](N1)CO)O)O)O

Canonical SMILES

CCC1C(C(C(C(N1)CO)O)O)O

synonyms

adenophorine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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